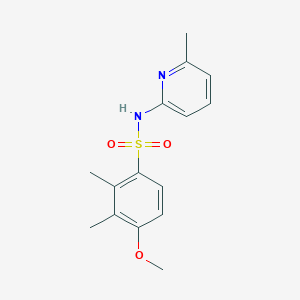
4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide moiety and a pyridine ring. These functional groups may influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide could increase its solubility in water, while the presence of aromatic rings could increase its lipophilicity .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitizers
Research into novel photosensitizers for photodynamic therapy, particularly for cancer treatment, has highlighted the potential of certain benzenesulfonamide derivatives. These compounds, including zinc phthalocyanines substituted with benzenesulfonamide groups, have been synthesized and characterized for their photophysical and photochemical properties. Their significant singlet oxygen quantum yield and good fluorescence properties make them promising candidates for Type II photosensitizers in photodynamic therapy, offering a potential avenue for treating various cancers through light-activated therapy (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis and Polymerization
Benzenesulfonamide compounds have also been explored for their role in catalysis, particularly in the polymerization of acrylates with ethene. A study utilizing palladium aryl sulfonate phosphine catalysts derived from benzenesulfonamide demonstrated the ability to homopolymerize ethylene and copolymerize it with acrylates or norbornenes. These catalysts, due to their unique structural properties, enable the formation of high molecular weight polymers, showcasing the versatile applications of benzenesulfonamide derivatives in the field of polymer chemistry (Skupov et al., 2007).
Anticancer and Antimicrobial Agents
The synthesis and evaluation of benzenesulfonamide derivatives have also been directed towards developing novel anticancer and antimicrobial agents. For instance, microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules resulted in compounds exhibiting significant in vitro anticancer activity against various human cancer cell lines. Such studies underline the potential of benzenesulfonamide derivatives as leads for the development of new therapeutic agents (Kumar et al., 2015).
Mecanismo De Acción
Target of Action
The compound 4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as 4-methoxy-2,3-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, is structurally similar to Omeprazole . Omeprazole is a selective proton pump inhibitor , suggesting that the primary target of this compound could be the proton pump, specifically the H+/K+ ATPase enzyme . This enzyme plays a crucial role in gastric acid secretion in the stomach’s parietal cells .
Mode of Action
The compound likely interacts with its target, the H+/K+ ATPase enzyme, by forming a covalent bond with the sulfhydryl group of the cysteine residues accessible from the luminal surface of the enzyme . This interaction results in the inhibition of the enzyme, preventing the final step in gastric acid production and thereby reducing stomach acidity .
Biochemical Pathways
The inhibition of the H+/K+ ATPase enzyme affects the biochemical pathway of gastric acid secretion. The downstream effects include a decrease in gastric acidity, which can affect various physiological processes such as digestion and absorption of nutrients, and the body’s defense against ingested pathogens .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, we can infer from its structural similarity to Omeprazole. Omeprazole is well absorbed in the stomach and is extensively metabolized by the liver. Its bioavailability increases on repeated administration . These properties may also apply to 4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide.
Result of Action
The molecular effect of this compound’s action is the inhibition of the H+/K+ ATPase enzyme, leading to a decrease in gastric acid secretion . On a cellular level, this can result in an increase in gastric pH, providing relief from conditions associated with excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-6-5-7-15(16-10)17-21(18,19)14-9-8-13(20-4)11(2)12(14)3/h5-9H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADHWXPFUNPDGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

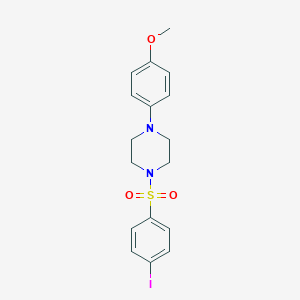
amine](/img/structure/B513414.png)
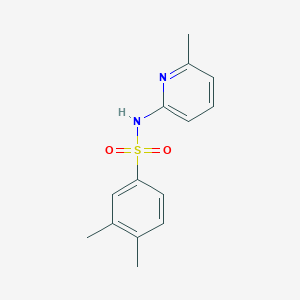
![{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}piperidine](/img/structure/B513422.png)
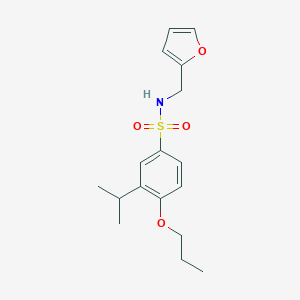
![Ethyl 4-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513429.png)

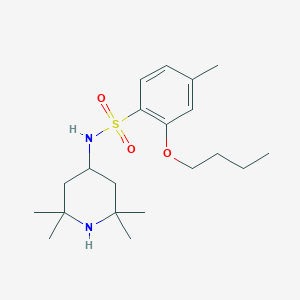
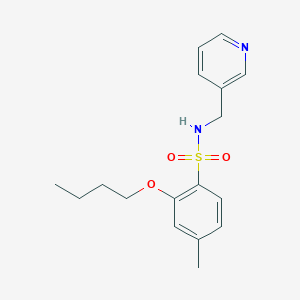
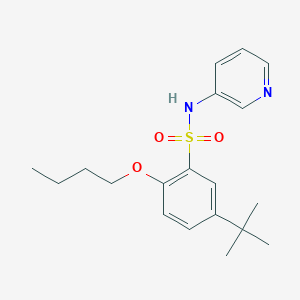
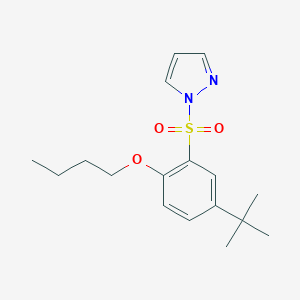

![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)
![Ethyl 4-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513451.png)